molecular formula C20H24FN3O2S B608041 Ibiglustat CAS No. 1401090-53-6

Ibiglustat

Cat. No. B608041
CAS RN: 1401090-53-6
M. Wt: 389.49
InChI Key: YFHRCLAKZBDRHN-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibiglustat, also known as Venglustat, is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor . It can be used for the research of Gaucher disease type 3, Parkinson’s disease associated with GBA mutations, Fabry disease, GM2 gangliosidosis, and autosomal dominant polycystic kidney disease .


Synthesis Analysis

The synthesis of this compound involves the use of glucosylceramide synthase (GCS). Feeding cells with isotope-labelled precursor combined with liquid chromatography–mass spectrometry (MS)/MS analysis allows accurate determination of the IC50 values of therapeutically considered inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C20H24FN3O2S . It has a molecular weight of 389.49 . The structure consists of a unique lipid moiety with attached sugar or phosphorylcholine groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the enzyme glucosylceramide synthase (GCS). GCS transfers a glucose moiety to cytosolic ceramide to generate GlcCer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in DMSO, its appearance as a solid, and its white to off-white color . It has a SMILES string representation of CC(C)(NC(O[C@@H]1CN2CCC1CC2)=O)C3=CSC(C4=CC=C(F)C=C4)=N3 .

Scientific Research Applications

  • Cystic Fibrosis Lung Inflammation Treatment : Modulators of sphingolipid metabolism, such as miglustat, are found to reduce lung inflammation and may have potential in treating cystic fibrosis. Inhibitors like miglustat can decrease the transcription of IL-8 gene in bronchial cells infected with Pseudomonas aeruginosa, suggesting their role in managing pulmonary disorders including cystic fibrosis (Dechecchi et al., 2011).

  • Gaucher Disease Type 1 Maintenance Therapy : In patients with Gaucher disease type 1 who are clinically stable on enzyme replacement therapy, miglustat has shown efficacy as a maintenance therapy. It maintains stability in parameters like organ volume and chitotriosidase activity, suggesting its potential in long-term management of the disease (Elstein et al., 2007).

  • Niemann-Pick Disease Type C : Miglustat has demonstrated effectiveness in stabilizing neurological disease progression in patients with Niemann-Pick disease type C. It is particularly effective in patients diagnosed in late childhood and in juveniles and adults, indicating its therapeutic relevance in managing this rare genetic disorder (Pineda et al., 2009).

  • Treatment in Infantile Tay-Sachs Disease : In the context of substrate reduction therapy with miglustat for infantile Tay-Sachs disease, although it could not arrest neurologic deterioration, significant drug concentration in cerebrospinal fluid and prevention of macrocephaly were observed. This indicates a potential role in managing aspects of this genetic disorder (Bembi et al., 2006).

  • Effect on Cognitive Function in Gaucher Disease : A study on cognitive function in patients with type I Gaucher disease treated with miglustat revealed no significant cognitive dysfunction, suggesting that miglustat therapy does not adversely affect cognitive functioning (Elstein et al., 2005).

  • Use in Niemann-Pick Disease Type C : A review of miglustat in patients with Niemann-Pick disease type C underlines its efficacy in stabilizing or slowing disease progression, further supporting its clinical relevance in managing this condition (Pineda et al., 2018).

  • Gastrointestinal Disturbances Management in Miglustat-Treated Patients : The gastrointestinal tolerability of miglustat, especially in patients with Gaucher disease and Niemann-Pick disease type C, has been a focus of research. Strategies for managing gastrointestinal disturbances related to miglustat treatment have been discussed, highlighting the importance of managing side effects for better patient outcomes (Belmatoug et al., 2011).

Mechanism of Action

Target of Action

Ibiglustat, also known as Venglustat, primarily targets the enzyme Glucosylceramide Synthase (GCS) . GCS is an essential enzyme for the synthesis of most glycosphingolipids . It plays a crucial role in the formation of glucosylceramide, the precursor of complex glycosphingolipids .

Mode of Action

This compound acts as a glucosylceramide synthase inhibitor . It inhibits the activity of GCS, thereby reducing the synthesis of glucosylceramide . This action is particularly significant in conditions where there is an accumulation of glucosylceramide due to deficiencies of enzymes acting downstream of GCS .

Biochemical Pathways

The inhibition of GCS by this compound affects the glycosphingolipid metabolic pathway . In normal conditions, GCS catalyzes the conversion of ceramide to glucosylceramide. In the presence of this compound, this conversion is inhibited, leading to a reduction in the accumulation of glucosylceramide . This is particularly beneficial in diseases like Gaucher’s disease, Fabry disease, and Parkinson’s disease associated with GBA mutations, where there is a pathological accumulation of glucosylceramide .

Pharmacokinetics

This compound is an orally active compound and is known to be brain-penetrant . This means it can cross the blood-brain barrier, making it effective in treating diseases that affect the brain. The pharmacokinetics of this compound is influenced by the metabolic activity of the enzyme CYP2D6 . Patients selected for this compound treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate this compound dosing recommendations for each type of patient .

Result of Action

The primary result of this compound’s action is the reduction in the accumulation of glucosylceramide . This has significant implications in diseases characterized by the accumulation of glucosylceramide, leading to organ damage. By reducing the accumulation of this compound, this compound can help alleviate the symptoms of these diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s genetic makeup , particularly the presence of certain mutations in the GBA1 gene . Additionally, the patient’s metabolic profile, specifically the activity of the enzyme CYP2D6, can also influence the drug’s efficacy .

Safety and Hazards

Ibiglustat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a self-contained breathing apparatus, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling this compound .

properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.